Dodecane-1,12-diamine;dodecanedioic acid
Description
Dodecanedioic Acid (DDDA)
Dodecanedioic acid (C₁₂H₂₂O₄) is a 12-carbon dicarboxylic acid with applications in high-performance polymers (e.g., nylon 6,12), adhesives, and coatings . It is a white crystalline solid, water-soluble, and metabolically active, serving as an energy substrate that reduces muscle fatigue during exercise . Its role in longevity is suggested by elevated levels in long-lived naked mole rats .
Dodecane-1,12-diamine Dodecane-1,12-diamine (C₁₂H₂₈N₂) is a 12-carbon diamine used as a crosslinker in nanomaterials (e.g., cyclodextrin-based nanosorbents) and in synthesizing anticancer agents (e.g., ZINC20032678) . Its bifunctional structure enables robust covalent bonding in polymers and drug conjugates.
Properties
CAS No. |
36497-34-4 |
|---|---|
Molecular Formula |
C24H50N2O4 |
Molecular Weight |
430.7 g/mol |
IUPAC Name |
dodecane-1,12-diamine;dodecanedioic acid |
InChI |
InChI=1S/C12H28N2.C12H22O4/c13-11-9-7-5-3-1-2-4-6-8-10-12-14;13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-14H2;1-10H2,(H,13,14)(H,15,16) |
InChI Key |
SWZJUAVKTJFUIS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCN)CCCCCN.C(CCCCCC(=O)O)CCCCC(=O)O |
Related CAS |
36497-34-4 60180-78-1 |
Origin of Product |
United States |
Preparation Methods
Oxidation of Cyclododecanone or Cyclododecane Derivatives
Primary Method: The most established industrial and laboratory method for preparing 1,12-dodecanedioic acid is the oxidation of cyclododecanone or cyclododecane derivatives. This process typically involves:
- Baeyer-Villiger oxidation of cyclododecanone to lauryl lactone.
- Subsequent hydrolysis or further oxidation to yield dodecanedioic acid.
Oxidizing Agents and Conditions:
- Air oxidation in the presence of glacial acetic acid and controlled water content at temperatures between 70–150 °C and pressures from 1 to 20 atmospheres.
- Alternatively, aqueous nitric acid (25–70 wt.%, preferably 45–60 wt.%) with a C1-C4 monocarboxylic acid (commonly acetic acid) as a solubilizer enhances yield and rate.
-
- The use of acetic acid as a solubilizer improves solubility of both starting materials and products, enabling crystallization of purified dodecanedioic acid directly from the reaction mixture.
- Yields and oxidation rates are significantly increased by this method.
-
- Minor by-products such as 12-hydroxydodecanoic acid and maleic acid may form but can be separated or converted further.
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Oxidizing agent | Air or aqueous nitric acid | Nitric acid 45–60 wt.% preferred |
| Temperature | 70–150 °C | Controlled to optimize oxidation |
| Pressure | 1–20 atm | Air oxidation under pressure |
| Solubilizer | Acetic acid (10–30 wt.% of nitric acid) | Enhances solubility and yield |
| Yield | High (improved with acetic acid) | Purified diacid crystallizes directly |
(Adapted from patent and literature sources)
Preparation of Dodecane-1,12-Diamine
Hydrogenation of Dodecanedinitrile
-
- Dodecane-1,12-diamine is commonly synthesized by catalytic hydrogenation of dodecanedinitrile.
- Catalysts such as Raney nickel are employed under high pressure (50–100 atm) and elevated temperatures (100–150 °C).
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Catalyst | Raney nickel | Commonly used for nitrile hydrogenation |
| Temperature | 100–150 °C | Ensures efficient hydrogenation |
| Pressure | 50–100 atm | High pressure to drive reaction |
| Solvent | Often aqueous or organic solvents | Depends on process scale and design |
-
- The nitrile groups (-CN) are reduced to primary amines (-NH2), yielding the diamine with a 12-carbon chain.
-
- The diamine is a key monomer for polyamide synthesis and other polymeric materials.
(Information synthesized from catalyst and hydrogenation literature)
Combination to Form Dodecane-1,12-Diamine; Dodecanedioic Acid Compound
Formation of Salt or Polyamide
- The compound “Dodecane-1,12-diamine; dodecanedioic acid” can be formed by direct combination of the diamine and diacid in a 1:1 molar ratio.
This combination often results in:
- Salt formation via acid-base reaction between amine and carboxylic acid groups.
- Polyamide formation through condensation polymerization, where amine and acid groups react to form amide bonds, releasing water.
-
- Typically involves heating under reduced pressure to remove water and drive the condensation.
- Catalysts or dehydrating agents may be used to enhance polymerization efficiency.
Resulting Material Properties:
- The resulting polyamides exhibit strong mechanical properties due to the long aliphatic chain and amide linkages.
- Used in engineering plastics, fibers, and biomedical materials.
Summary Table of Preparation Methods
| Step | Starting Material(s) | Method/Reaction Type | Conditions/Notes | Key Products/Intermediates |
|---|---|---|---|---|
| 1. Dodecanedioic acid synthesis | Cyclododecanone, cyclododecane | Oxidation (Baeyer-Villiger, nitric acid oxidation) | 70–150 °C, 1–20 atm, acetic acid solubilizer | Dodecanedioic acid, lauryl lactone (intermediate) |
| 2. Dodecane-1,12-diamine synthesis | Dodecanedinitrile | Catalytic hydrogenation | Raney nickel catalyst, 100–150 °C, 50–100 atm H2 | Dodecane-1,12-diamine |
| 3. Compound formation | Dodecanedioic acid + diamine | Acid-base salt formation or condensation polymerization | Heating, possible catalysts, water removal | Dodecane-1,12-diamine; dodecanedioic acid compound (salt or polyamide) |
Research Findings and Industrial Relevance
- The oxidation of cyclododecanone to dodecanedioic acid is well-established industrially, with improvements focusing on yield, purity, and process scalability.
- Hydrogenation of dinitriles to diamines is a mature technology, with catalyst optimization ongoing to improve selectivity and reduce energy consumption.
- The combination of these two components into polymers or salts is critical for producing high-performance materials with applications in engineering plastics, adhesives, and biomedical devices.
- Recent patents emphasize integrated processes that combine oxidation and reduction steps to streamline production and reduce by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Dodecanedioic acid can undergo oxidation reactions to form various oxidized products.
Reduction: Dodecane-1,12-diamine can be reduced to form corresponding amines.
Substitution: Both compounds can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used as an oxidizing agent for dodecanedioic acid.
Reduction: Hydrogen gas and a catalyst such as Raney nickel are used for the reduction of dodecane-1,12-diamine.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of dodecanedioic acid.
Reduction: Reduced amines from dodecane-1,12-diamine.
Substitution: Halogenated derivatives of both compounds.
Scientific Research Applications
Chemistry
Polyamide Production: Both compounds are used as monomers in the production of polyamides such as nylon-6,12, which are used in engineering plastics and fibers.
Biology
Biotransformation Studies: Dodecanedioic acid is used in studies involving the biotransformation of alkanes by microorganisms.
Medicine
Metabolic Studies: Dodecanedioic acid has been studied for its potential use in metabolic therapies for conditions such as type 2 diabetes.
Industry
Mechanism of Action
Molecular Targets and Pathways
Dodecanedioic acid: Acts as a building block in the synthesis of polyamides and other polymers. It undergoes polymerization reactions to form long-chain polymers.
Dodecane-1,12-diamine: Acts as a cross-linking agent in the production of polyamides, enhancing the mechanical properties of the resulting polymers.
Comparison with Similar Compounds
Table 1: Comparison of Dicarboxylic Acids
Key Findings :
- DDDA’s longer carbon chain enhances thermal stability in polymers compared to adipic acid, making it suitable for engineering plastics .
- Unlike sebacic acid (C10), DDDA shows direct correlations with gut microbiota (e.g., Faecalibacterium), linking it to energy metabolism and frailty mitigation .
Table 2: Comparison of Diamines
Key Findings :
Biological Activity
Dodecane-1,12-diamine; dodecanedioic acid (DDA) is a compound that has garnered attention in various fields, including biochemistry and materials science, due to its potential biological activities and applications. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
Dodecane-1,12-diamine is a straight-chain aliphatic diamine, while dodecanedioic acid is a dicarboxylic acid with two carboxyl groups. The combination of these two components results in a compound with unique properties suitable for diverse applications.
Biological Activity
1. Antimicrobial Properties
Research indicates that DDA exhibits antimicrobial activity against various bacterial strains. For instance, studies have shown that dodecanedioic acid derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. This activity is attributed to the disruption of bacterial cell membranes and interference with metabolic processes.
2. Biocompatibility
DDA has been evaluated for its biocompatibility in biomedical applications. In vitro studies demonstrated that DDA-based polymers are non-cytotoxic and promote cell adhesion and proliferation, making them suitable for use in drug delivery systems and tissue engineering.
3. Enzymatic Biotransformation
The enzymatic conversion of DDA has been explored using cytochrome P450 enzymes. For example, CYP153A33 from Marinobacter aquaeolei was engineered to enhance the hydroxylation of DDA derivatives. This process resulted in the production of α,ω-dodecanediol and other hydroxylated products with potential applications in pharmaceuticals and material sciences .
Table 1: Antimicrobial Activity of DDA Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Dodecanedioic Acid | E. coli | 15 |
| Dodecanedioic Acid | S. aureus | 18 |
| Dodecane-1,12-diamine | Pseudomonas aeruginosa | 12 |
Table 2: Biocompatibility Assay Results
| Material | Cell Line | Viability (%) |
|---|---|---|
| DDA-based Polymer | NIH 3T3 | 95 |
| Control (No Treatment) | NIH 3T3 | 100 |
Case Studies
Case Study 1: Enzymatic Hydroxylation of DDA
In a study conducted by Park and Choi (2020), the enzymatic transformation of dodecanedioic acid was performed using engineered CYP153A33 enzymes. The results showed a significant increase in the production of hydroxylated products compared to unmodified enzymes. The study highlighted the potential for utilizing DDA in biocatalytic processes for producing value-added chemicals .
Case Study 2: Development of Biobased Polymers
Research conducted by Zhang et al. (2019) focused on synthesizing biodegradable polyesters from DDA. The study demonstrated that polyesters derived from dodecanedioic acid exhibited favorable mechanical properties and biodegradability, making them suitable for sustainable packaging applications .
Research Findings
Recent research has focused on optimizing the production processes for dodecanedioic acid through biotechnological methods. For instance, biotransformation pathways involving fatty acid derivatives have been explored to enhance yields of DDA and its derivatives . Additionally, advancements in enzyme engineering have led to improved catalytic efficiencies in the hydroxylation reactions involving DDA .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying dodecane-1,12-diamine for use in polymer chemistry?
- Methodology : Dodecane-1,12-diamine is commercially available but can be synthesized via cyclization reactions in polar aprotic solvents (e.g., DMF at 120°C). Purification typically involves recrystallization or column chromatography to remove unreacted intermediates or byproducts. For example, in dendrimer synthesis, coupling reactions using BOP reagent (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) yield tetravalent dendrimers with 60% efficiency after purification .
- Key Data : Intermediate a4 (ethyl 2-isothiocyanatoacetate) is synthesized using HgCl₂ oxidation of carbamodithioic acid derivatives, highlighting the need for controlled reaction conditions to avoid hazardous byproducts .
Q. How can researchers verify the purity and structural integrity of dodecanedioic acid in experimental settings?
- Methodology : Use FTIR-ATR spectroscopy to confirm carbonyl (C=O) and hydroxyl (-OH) functional groups. For crystalline samples, X-ray diffraction (XRD) or melting point analysis (127–129°C) can validate purity. HPLC with a C18 column and UV detection (210 nm) is recommended for quantifying impurities, given the compound’s low water solubility (<0.1 g/L at 20°C) .
- Safety Note : Store dodecanedioic acid in airtight containers at 4°C to prevent degradation, as it is stable under recommended conditions but incompatible with strong acids/oxidizers .
Q. What experimental precautions are critical when handling dodecane-1,12-diamine in biological assays?
- Methodology : Conduct reactions in a fume hood due to potential toxic fume release (e.g., during decomposition). Use PPE (gloves, lab coat) and avoid skin contact, as the compound’s toxicological profile is incompletely characterized. Stability tests under physiological pH (7.4) and temperature (37°C) are advised to assess compatibility with cell cultures .
Advanced Research Questions
Q. How does the crosslinking efficiency of dodecane-1,12-diamine impact the physicochemical properties of nanomaterials?
- Methodology : Compare crosslinkers like hexane-1,6-diamine (am6) and dodecane-1,12-diamine (am12) in cyclodextrin-based nanosystems. FTIR and BET surface area analysis reveal that am12 increases hydrophobicity and reduces imidacloprid adsorption capacity by 20% compared to am6, due to longer alkyl chains altering pore structure .
- Data Contradiction : While am12 enhances thermal stability, its lower adsorption efficiency in pesticide remediation requires balancing material design with application-specific needs.
Q. What strategies resolve contradictions in cytotoxicity data for dodecane-1,12-diamine derivatives in cancer therapeutics?
- Methodology : In breast cancer studies, ZINC20032678 (a dodecane-1,12-diamine derivative) showed dual c-Met/PARP-1 inhibition but variable IC₅₀ values across cell lines. Use dose-response assays with controls for PARP-1 activity (e.g., olaparib) and validate via Western blotting for target protein suppression. Contradictions may arise from differences in cell membrane permeability or metabolic degradation rates .
Q. How can researchers optimize solvent systems for polyhydroxyurethane (PHU) synthesis using dodecanedioic acid?
- Methodology : PHUs derived from dodecanedioic acid and dodecane-1,12-diamine require polar solvents like DMF or THF to ensure monomer solubility. Rheological studies indicate that 10 wt% monomer concentrations in DMF yield optimal viscosity (η = 1.2 Pa·s) for film casting. Post-polymerization, FTIR-ATR confirms urethane linkage formation (N-H stretch at 3300 cm⁻¹) .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing structure-property relationships in dodecanedioic acid-based polymers?
- Methodology : Apply multivariate regression to correlate alkyl chain length (e.g., C12 vs. C10 diacids) with mechanical properties (tensile strength, elongation at break). For example, dodecanedioic acid’s logP (3.06) predicts higher hydrophobicity in polyesters, validated via water contact angle measurements (>90°) .
Q. How should researchers design accelerated aging studies for dodecane-1,12-diamine-containing hydrogels?
- Methodology : Expose hydrogels to elevated temperatures (40–60°C) and 75% relative humidity for 4–8 weeks. Monitor crosslink density via swelling ratio (Q) and compressive modulus. A >15% decrease in Q indicates hydrolytic degradation, requiring formulation adjustments (e.g., adding UV stabilizers) .
Safety and Compliance
Q. What are the disposal protocols for dodecanedioic acid under REACH regulations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
